4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione
Overview
Description
4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione, commonly known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA belongs to the class of cyclic peptides and has a unique tricyclic structure that makes it an interesting molecule for various scientific studies.
Mechanism of Action
The mechanism of action of DAPTA involves its binding to the CD4 receptor on the surface of human cells. This binding prevents the entry of HIV-1 into human cells by blocking the interaction between the virus and the CD4 receptor. DAPTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the entry of HIV-1 into human cells, induce apoptosis in cancer cells, and inhibit the growth of bacteria. DAPTA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAPTA in lab experiments is its specificity. DAPTA binds only to the CD4 receptor and does not interact with other receptors on the surface of human cells. This makes it an ideal candidate for the development of HIV-1 entry inhibitors. However, one of the limitations of using DAPTA in lab experiments is its stability. DAPTA is a small molecule and is prone to degradation in biological environments. This can limit its effectiveness in certain applications.
Future Directions
For the study of DAPTA include the development of HIV-1 entry inhibitors, cancer therapies, and applications in bacterial infections and inflammation.
Scientific Research Applications
DAPTA has been extensively studied for its potential applications in scientific research. One of the major applications of DAPTA is in the field of HIV research. DAPTA has been shown to inhibit the entry of HIV-1 into human cells by binding to the CD4 receptor. This makes DAPTA a potential candidate for the development of HIV-1 entry inhibitors. DAPTA has also been studied for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-13-9-6-7-10(16-13)12-11(9)14(19)17(15(12)20)8-4-2-1-3-5-8/h1-7,9-12H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSJAMKIWEAES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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